N-[(4-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(4-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic compound that contains several functional groups and rings. It belongs to the class of compounds known as triazoles . Triazoles are a group of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known to exhibit a wide range of biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The triazole ring is a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . The compound also contains a quinazolin ring and phenyl rings, which are six-membered aromatic rings with alternating single and double bonds .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The triazole ring, for example, is known to readily bind in the biological system with a variety of enzymes and receptors .Scientific Research Applications
Pharmacological Applications
Antihistaminic Activity
Compounds within the triazoloquinazolinone and triazoloquinazoline families have been explored for their antihistaminic activities. These compounds have shown significant protection against histamine-induced bronchospasm in animal models, indicating their potential as H1-antihistaminic agents. Notably, some derivatives were found to offer similar efficacy to chlorpheniramine maleate, a standard antihistamine, with reduced sedative effects, suggesting their potential as novel antihistamines with improved safety profiles (Alagarsamy, Shankar, & Murugesan, 2008).
Anticancer Activity
A series of triazoloquinazoline derivatives have been synthesized and evaluated for their anticancer activities. Some derivatives demonstrated significant cytotoxicity against various cancer cell lines, indicating the structural framework's potential in developing new anticancer agents. The structural modifications and the introduction of different substituents have played a crucial role in enhancing their anticancer efficacy (Reddy et al., 2015).
Synthetic Chemistry Applications
Novel Synthetic Routes
Research has also focused on developing new synthetic pathways for triazoloquinazoline derivatives, highlighting the versatility of these compounds in synthetic chemistry. These studies have not only provided novel compounds with potential biological activities but have also enriched the methodologies available for constructing complex heterocyclic systems (Crabb et al., 1999).
Chemical Diversity and Potency
The triazoloquinazoline scaffold has been explored for its ability to bind to various receptors, such as adenosine receptors, with high affinity and selectivity. This has paved the way for the development of receptor subtype-selective antagonists, which could lead to new therapeutic agents with targeted action and minimized side effects (Kim et al., 1998).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF3N5/c24-17-10-8-14(9-11-17)13-28-21-18-6-1-2-7-19(18)32-22(29-21)20(30-31-32)15-4-3-5-16(12-15)23(25,26)27/h1-12H,13H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHKPGMRPNRDEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)C(F)(F)F)NCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.